3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide
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Overview
Description
3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.
Sulfonylation: Introduction of the pyrrolidin-1-ylsulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Amidation: The benzofuran core can be coupled with p-tolylamine using coupling reagents like EDCI or DCC to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the pyrrolidine moiety.
Reduction: Reduction reactions could target the sulfonyl group or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes due to its structural features.
Receptor Binding: Potential to bind to biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: Could be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action for 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-N-(p-tolyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-arylbenzofurans or 2-alkylbenzofurans.
Sulfonyl Amides: Compounds with similar sulfonyl amide structures, such as sulfonylureas.
Uniqueness
Structural Features: The combination of benzofuran, sulfonyl, and amide groups in one molecule.
Biological Activity: Unique interactions with biological targets due to its specific structure.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S/c1-18-8-12-20(13-9-18)28-27(32)25-24(22-6-2-3-7-23(22)35-25)29-26(31)19-10-14-21(15-11-19)36(33,34)30-16-4-5-17-30/h2-3,6-15H,4-5,16-17H2,1H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMSMRCYQXZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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